molecular formula C27H33N3O3S B2929548 2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113136-62-1

2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2929548
CAS No.: 1113136-62-1
M. Wt: 479.64
InChI Key: VSKIBXOJXPCYRU-UHFFFAOYSA-N
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Description

2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazoline core, which is known for its biological activity and is often found in pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, including the formation of the quinazoline core, introduction of the sulfanyl group, and subsequent modifications to attach the various substituents. Common reagents used in these reactions include acyl chlorides, thiols, and amines, with conditions such as refluxing in organic solvents and the use of catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketones or other oxidized groups to alcohols or other reduced forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions can vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions, cellular pathways, and potential therapeutic effects.

    Medicine: The compound’s structure suggests it could be explored for pharmaceutical applications, such as developing new drugs or studying drug-receptor interactions.

    Industry: It may have applications in materials science, such as developing new polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action for 2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores, such as gefitinib and erlotinib, are known for their anticancer properties.

    Sulfanyl Compounds: Compounds with sulfanyl groups, like thiols and sulfides, are often used in organic synthesis and have various biological activities.

Uniqueness

What sets 2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide apart is its unique combination of functional groups and structural features

Properties

IUPAC Name

2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-3-(3-methylbutyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O3S/c1-16(2)11-12-30-26(33)22-10-8-20(25(32)28-17(3)4)14-23(22)29-27(30)34-15-24(31)21-9-7-18(5)13-19(21)6/h7-10,13-14,16-17H,11-12,15H2,1-6H3,(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKIBXOJXPCYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NC(C)C)C(=O)N2CCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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